molecular formula C15H11BrO2 B14434524 3-Bromo-2-phenyl-chroman-4-one CAS No. 75630-64-7

3-Bromo-2-phenyl-chroman-4-one

Cat. No.: B14434524
CAS No.: 75630-64-7
M. Wt: 303.15 g/mol
InChI Key: XNMVXNQPSLBIQY-UHFFFAOYSA-N
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Description

3-Bromo-2-phenyl-chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with a bromine atom at the third position and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenyl-chroman-4-one can be synthesized through various methods. One common approach is the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Pechmann condensation method is often preferred due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-phenyl-chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2-phenyl-chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-phenyl-chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-phenyl-chroman-4-one is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties. These substituents enhance its reactivity and potential biological activities compared to other chromanone derivatives .

Properties

CAS No.

75630-64-7

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

3-bromo-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9,13,15H

InChI Key

XNMVXNQPSLBIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)Br

Origin of Product

United States

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